Potassium pivalate hydrate
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Overview
Description
Potassium pivalate hydrate is a chemical compound with the formula C5H9KO2·H2O. It is the potassium salt of pivalic acid, also known as trimethylacetic acid. This compound is often used in organic synthesis and various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium pivalate hydrate can be synthesized by neutralizing pivalic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to yield the hydrated salt. The reaction can be represented as follows:
(CH3)3CCOOH+KOH→(CH3)3CCOOK+H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting pivalic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then crystallized and dried to obtain the hydrated form.
Chemical Reactions Analysis
Types of Reactions
Potassium pivalate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium pivalate oxide.
Reduction: It can be reduced to form pivalic acid.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Potassium pivalate oxide.
Reduction: Pivalic acid.
Substitution: Various substituted pivalates depending on the electrophile used.
Scientific Research Applications
Potassium pivalate hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of potassium pivalate hydrate involves its ability to act as a nucleophile in various chemical reactions. It can donate its potassium ion to form stable complexes with other molecules, facilitating reactions such as esterification and amidation. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Sodium pivalate: Similar in structure but contains sodium instead of potassium.
Lithium pivalate: Contains lithium and is used in different applications due to its unique properties.
Calcium pivalate: Contains calcium and is used in the production of certain polymers.
Uniqueness
Potassium pivalate hydrate is unique due to its high stability and reactivity, making it suitable for a wide range of applications. Its potassium ion also provides specific reactivity that differs from other alkali metal pivalates.
Properties
Molecular Formula |
C5H11KO3 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
potassium;2,2-dimethylpropanoate;hydrate |
InChI |
InChI=1S/C5H10O2.K.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1 |
InChI Key |
GVCLKYXOECYIGK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].O.[K+] |
Origin of Product |
United States |
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